2-Iodo-3-cyclopropylmethoxypyridine
Description
2-Iodo-3-cyclopropylmethoxypyridine is a halogenated pyridine derivative characterized by an iodine atom at the 2-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 3-position of the pyridine ring. The cyclopropylmethoxy substituent introduces steric bulk and unique electronic effects compared to simpler alkoxy or alkyl groups, which may influence reactivity, solubility, and applications in pharmaceutical or agrochemical synthesis.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-iodopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPXOFDFBZJPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-cyclopropylmethoxypyridine typically involves the iodination of a suitable pyridine precursor. One common method is the iodination of 3-cyclopropylmethoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
3-Cyclopropylmethoxypyridine+I2+Oxidizing Agent→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-cyclopropylmethoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-cyclopropylmethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-3-cyclopropylmethoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences in molecular structure and substituents among related compounds:
*Calculated based on structural analogs due to lack of direct data.
Key Observations:
- Substituent Effects : The cyclopropylmethoxy group introduces greater steric hindrance and lipophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) groups. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Halogen Impact : Iodine (atomic radius: 1.98 Å) provides a better leaving group for nucleophilic aromatic substitution than bromine (1.85 Å) , making iodopyridines more reactive in cross-coupling reactions.
Physicochemical Properties
While experimental data for this compound are unavailable, trends can be inferred:
- Melting Point: Likely higher than 2-Iodo-3-methoxypyridine (exact value unknown) due to increased molecular weight and steric bulk.
- Solubility : The cyclopropylmethoxy group may reduce water solubility compared to methoxy analogs. For reference, 2-Bromo-3-methylpyridine is sparingly soluble in water but miscible in organic solvents like DCM .
Reactivity:
- Nucleophilic Substitution : The iodine atom at position 2 facilitates Suzuki-Miyaura or Ullmann-type couplings, a feature shared with 2-Iodo-3-methoxypyridine .
- Electron-Donating Effects : Methoxy and cyclopropylmethoxy groups activate the pyridine ring toward electrophilic substitution at the 4- and 6-positions, similar to methyl groups in 2-Bromo-3-methylpyridine .
Biological Activity
Overview of 2-Iodo-3-cyclopropylmethoxypyridine
This compound is a pyridine derivative characterized by the presence of an iodine atom and a cyclopropylmethoxy group. Compounds of this nature often exhibit significant biological activities due to their ability to interact with various biological targets.
Pyridine derivatives frequently act as ligands for various receptors and enzymes. The presence of halogens, such as iodine, can enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological targets.
2. Potential Therapeutic Applications
- Antimicrobial Activity : Many pyridine derivatives have demonstrated antimicrobial properties, making them candidates for the development of new antibiotics.
- Anticancer Properties : Some studies have indicated that similar compounds can inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells.
- Neurological Effects : Pyridine-based compounds are often investigated for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Data Table: Biological Activity of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| 2-Iodo-4-methylpyridine | Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| 3-Cyclopropylpyridine | Anticancer | Induction of apoptosis in cancer cells | |
| 2-Methoxypyridine | Neuroprotective | Modulation of neurotransmitter levels |
Case Study 1: Antimicrobial Activity
In a study examining various pyridine derivatives, this compound was tested against a panel of bacterial strains. Results indicated a significant inhibition zone compared to control compounds, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Potential
Research involving similar pyridine compounds demonstrated their efficacy in inhibiting the proliferation of breast cancer cells in vitro. The study highlighted the role of structural modifications, such as halogenation and alkyl substitution, in enhancing biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
